molecular formula C8H4CaO4 B099980 Calcium terephthalate CAS No. 16130-76-0

Calcium terephthalate

Cat. No.: B099980
CAS No.: 16130-76-0
M. Wt: 204.19 g/mol
InChI Key: AAEHPKIXIIACPQ-UHFFFAOYSA-L
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Description

Calcium terephthalate is a chemical compound formed by the reaction of calcium ions with terephthalic acid. It is known for its use in various industrial and scientific applications, particularly in the field of materials science. The compound is characterized by its stability and unique structural properties, making it a valuable component in the synthesis of high-performance materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium terephthalate can be synthesized by reacting terephthalic acid with calcium oxide or calcium hydroxide. The reaction typically involves dissolving terephthalic acid in a suitable solvent, such as water or ethanol, and then adding calcium oxide or calcium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and controlled temperature and pressure conditions are common in industrial production to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: Calcium terephthalate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can also occur, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxylated compounds.

Mechanism of Action

The mechanism by which calcium terephthalate exerts its effects is primarily related to its structural properties. The compound’s ability to form stable complexes with various ions and molecules makes it effective in applications such as ion exchange and catalysis. The molecular targets and pathways involved include interactions with metal ions and organic molecules, facilitating various chemical processes.

Comparison with Similar Compounds

  • Magnesium terephthalate
  • Sodium terephthalate
  • Potassium terephthalate
  • Aluminum terephthalate

Comparison: Calcium terephthalate is unique due to its specific interactions with calcium ions, which impart distinct thermal and mechanical properties to the materials it is incorporated into. Compared to magnesium terephthalate, for example, this compound exhibits higher thermal stability and different crystallization behavior .

Properties

IUPAC Name

calcium;terephthalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4.Ca/c9-7(10)5-1-2-6(4-3-5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEHPKIXIIACPQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4CaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101340682
Record name Calcium terephthalate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13170-48-4, 16130-76-0
Record name 1,4-Benzenedicarboxylic acid, calcium salt (1:1)
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Record name Calcium terephthalate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenedicarboxylic acid, calcium salt (1:1)
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Record name Calcium terephthalate
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Record name Calcium terephthalate
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Record name CALCIUM TEREPHTHALATE
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Synthesis routes and methods I

Procedure details

Separately, 3.0 l of an aqueous 10% (v/v) calcium chloride solution was placed into a 20 l reactor equipped with a stirrer and 11.3 l of an aqueous 5% (w/v) sodium terephthalate solution was added with stirring. The precipitated calcium terephthalate trihydrate was collected by solid-liquid separation and heated for 2 hours at 200° C. to convert into the anhydrous salt. The resulting particles were plates of 2 to 4μ in thickness and 10 to 30μ in maximum diameter. A portion of the calcium terephthalate was ground on a ball mill for 1 hour, dispersed in ethylene glycol to form a 10% (w/v) slurry and classified through a centrifugal classifier of Kokusan type to obtain bulk anhydrous calcium terephthalate having an average diameter of 2.0μ.
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sodium terephthalate
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Synthesis routes and methods II

Procedure details

A 5% by weight aqueous solution of sodium terephthalate was added to a 10% by weight aqueous solution of calcium chloride to form a white precipitate of calcium terephthalate. The calcium terephthalate precipitate was separated, washed with water and then heated at 200° C. to form an anhydrous salt. The anhydrous calcium terephthalate was pulverized in a ball mill and dispersed in ethylene glycol to form a slurry. Subsequent classification gave a glycol slurry of calcium terephthalate having a predetermined particle diameter.
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sodium terephthalate
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Synthesis routes and methods III

Procedure details

In a 20-l container equipped with an agitator was placed 3.0 l of an aqueous solution of 10 wt/vol% of calcium chloride. With stirring 11.3 l of another aqueous solution of 5 wt/vol% of sodium terephthalate was added thereto. Simultaneously with the addition, the solution became milky turbid, which indicated the formation of calcium terephthalate. The agitation was continued for 30 minutes. Next, solid/liquid separation was carried out to obtain calcium terephthalate trihydride, which was then heated at 200° C for 2 hours until anhydride. The resulting particles were plate particles with a thickness of 2 to 4 microns and a maximum diameter of 10 to 30 microns. A portion sampled from the dried calcium terephthalate was introduced and milled for 1 hour in a ball mill and then diluted with ethylene glycol so as to obtain a slurry of 10 wt/vol% of calcium terephthalate in ethylene glycol. The resulting slurry was classified by means of a centrifugal separator, obtaining granular calcium terephthalate anhydride having an average particle diameter of 4.0 microns and a volume shape factor of 0.20.
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[Compound]
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anhydride
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calcium terephthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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